Methyl 5-fluoro-6-hydroxy-1-naphthoate
Description
Contextualization of Fluorine in Pharmaceutical and Agrochemical Sciences
The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry and agrochemical design to enhance a variety of properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity for its biological target.
In the pharmaceutical industry, fluorination is used to block metabolic pathways, thereby increasing a drug's half-life and improving its pharmacokinetic profile. The presence of fluorine can also alter the acidity or basicity of nearby functional groups, which can lead to stronger interactions with protein targets.
Similarly, in agrochemical sciences, the inclusion of fluorine can enhance the potency and selectivity of herbicides, insecticides, and fungicides. This often allows for lower application rates, reducing the environmental impact. The unique properties of fluorine make it a powerful tool for fine-tuning the biological activity and physical properties of a wide range of chemical compounds.
The Naphthoate Scaffold as a Privileged Structure in Medicinal Chemistry and Materials Science
The term "privileged structure" refers to a molecular framework that is capable of providing ligands for multiple, diverse biological targets through modification of its functional groups. The naphthalene (B1677914) ring system, and by extension the naphthoate scaffold, is considered such a structure. Its rigid, planar geometry and lipophilic nature provide a foundation for the three-dimensional arrangement of functional groups that can interact with various biological receptors and enzymes.
Numerous drugs and clinical candidates across different therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents, are built upon a naphthalene core. In materials science, naphthalene derivatives are utilized for their unique photophysical properties, finding applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. The versatility of the naphthoate scaffold makes it a valuable starting point for the discovery of new molecules with a wide array of applications.
Research Rationale and Scope: Focus on Methyl 5-fluoro-6-hydroxy-1-naphthoate Derivatives
The primary research interest in this compound, based on available scientific literature and patent information, lies in its role as a key chemical intermediate. This compound serves as a building block for the synthesis of more complex molecules, particularly a class of compounds known as naphthylamides.
Patents have cited this compound as a starting material in the preparation of various naphthylamide compounds. chiralen.com While detailed public research on the direct biological activities of this compound is limited, its utility in constructing larger, potentially bioactive molecules underscores its importance in synthetic and medicinal chemistry research. The fluorinated hydroxy-naphthoate structure provides a versatile platform for further chemical modification.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 388622-47-7 |
| Molecular Formula | C12H9FO3 |
| Molecular Weight | 220.20 g/mol |
| Appearance | Not specified in available data |
| Purity | Typically offered at ≥97% by commercial suppliers |
| Storage Conditions | Recommended storage at 2-8°C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-6-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3/c1-16-12(15)9-4-2-3-8-7(9)5-6-10(14)11(8)13/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVOYPPMMOPPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647596 | |
| Record name | Methyl 5-fluoro-6-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388622-47-7 | |
| Record name | Methyl 5-fluoro-6-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Elucidation of Molecular Structure for Fluorinated Hydroxynaphthoates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the local electronic environment of specific nuclei, such as ¹⁹F.
Advanced ¹⁹F NMR Techniques for Structural Analysis and Fluorine Environment
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful technique for characterizing fluorinated organic compounds. rsc.org The ¹⁹F nucleus possesses a spin of 1/2 and constitutes 100% of natural fluorine, making it easy to observe. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm, minimizing the likelihood of signal overlap that can sometimes complicate ¹H NMR spectra. wikipedia.orgnih.gov
For Methyl 5-fluoro-6-hydroxy-1-naphthoate, the ¹⁹F chemical shift provides direct insight into the electronic environment of the fluorine atom on the naphthalene (B1677914) ring. The position of the fluorine atom, ortho to a hydroxyl group and peri to a methoxycarbonyl group, subjects it to significant electronic effects. The chemical shift would be expected in the typical range for aromatic C-F bonds. researchgate.net
Advanced 2D NMR experiments, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be employed to establish through-space proximity between the fluorine atom and nearby protons. This is particularly useful for confirming the regiochemistry and for conformational analysis, for instance, by detecting a spatial correlation between the fluorine at C-5 and the proton at C-4. Furthermore, ¹H-¹⁹F heteronuclear multiple bond correlation (HMBC) experiments can reveal long-range scalar couplings (typically ²J, ³J, and ⁴J) between fluorine and carbon or proton nuclei, which are invaluable for assigning the signals of the fluorinated ring system. rsc.org These techniques allow for the unambiguous structural determination of fluorinated molecules even in complex mixtures without requiring separation. rsc.org
Comprehensive ¹H and ¹³C NMR Characterization of Naphthoate Derivatives
¹H and ¹³C NMR spectroscopy are fundamental to the characterization of the organic scaffold. By analyzing chemical shifts, coupling constants, and signal integrations, a complete picture of the proton and carbon environments can be assembled. mdpi.comnih.gov For this compound, specific assignments can be predicted based on data from related naphthoate and substituted naphthalene structures. mdpi.comrsc.orgchemicalbook.com
¹H NMR: The proton spectrum would display distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic protons would appear as doublets or multiplets, with their chemical shifts and coupling constants (J-values) dictated by their position relative to the electron-donating hydroxyl group and the electron-withdrawing fluoro and methoxycarbonyl groups. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl ester protons would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found at a low field (downfield), often in the 165-170 ppm range. rsc.org Carbons directly attached to the electronegative fluorine and oxygen atoms (C-5 and C-6) would also exhibit distinct chemical shifts, with the C-F carbon signal appearing as a doublet due to one-bond ¹³C-¹⁹F coupling. The remaining aromatic carbons and the methyl carbon of the ester group would have signals in their respective characteristic regions. mdpi.comnih.gov Two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for correlating proton signals with their directly attached carbons and for tracing multi-bond connectivities across the molecule, respectively, leading to a definitive assignment of all signals. mdpi.com
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Correlations (HMBC) |
|---|---|---|---|
| 1-COOCH₃ | - | ~167 (C=O) | H (Methyl) to C=O |
| 1-COOCH₃ | ~3.9 (s, 3H) | ~52-55 | - |
| 2 | Doublet | Aromatic CH | H2 to C4, C1 |
| 3 | Triplet/Doublet of doublets | Aromatic CH | H3 to C1, C4a |
| 4 | Doublet | Aromatic CH | H4 to C2, C5 |
| 4a | - | Quaternary C | - |
| 5 | - | Aromatic C-F (Doublet, ¹JCF) | - |
| 6 | - | Aromatic C-OH | - |
| 6-OH | Broad Singlet | - | OH to C5, C6, C7 |
| 7 | Doublet (³JHF) | Aromatic CH | H7 to C5, C8a |
| 8 | Doublet | Aromatic CH | H8 to C1, C8a |
| 8a | - | Quaternary C | - |
NMR-Based Mechanistic Investigations and Kinetic Studies
NMR spectroscopy is not only a tool for static structural analysis but also a dynamic one, capable of monitoring reactions in real-time to elucidate mechanisms and determine kinetics. For instance, in biosynthetic pathways involving naphthoate derivatives, NMR has been used to track the enzymatic conversion of substrates to products. tamu.edu A study on 5,8-dihydroxy-2-naphthoate synthase utilized NMR to identify reaction products and intermediates, which was crucial in determining that the reaction proceeds through a hemiacetal ring-opening-tautomerization-retro-aldol sequence. tamu.edu Similarly, the synthesis of this compound could be monitored by ¹H or ¹⁹F NMR to track the consumption of reactants and the formation of the product, allowing for reaction optimization and mechanistic insight. Isotope labeling studies, where a specific atom is replaced with its NMR-active isotope (e.g., ¹³C or ²H), can be particularly powerful for tracing the fate of atoms throughout a reaction pathway.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. avantes.com These techniques are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. nih.gov Together, they provide a detailed fingerprint of the functional groups present in a molecule. nih.gov
Identification of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound would be rich with characteristic absorption bands corresponding to its various functional groups. longdom.org
O-H Stretch: A broad and strong band in the IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands between 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl ester group would be observed between 2850-3000 cm⁻¹.
C=O Stretch: The carbonyl (ester) group gives rise to one of the most intense bands in the IR spectrum, typically found in the region of 1700-1730 cm⁻¹. Its exact position can be influenced by conjugation with the naphthalene ring and potential intramolecular hydrogen bonding with the adjacent hydroxyl group.
C=C Stretch: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-F Stretch: The C-F stretching vibration typically produces a strong absorption in the IR spectrum in the 1000-1350 cm⁻¹ range.
C-O Stretch: C-O stretching vibrations from the ester and phenol (B47542) functionalities would appear in the 1000-1300 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which are often weak in the IR spectrum. americanpharmaceuticalreview.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |
| C=O (Ester) | Stretching | 1700 - 1730 | Very Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Variable |
| C-F (Aryl) | Stretching | 1000 - 1350 | Strong |
| C-O (Ester/Phenol) | Stretching | 1000 - 1300 | Strong |
Conformational Analysis through Spectroscopic Signatures
Vibrational spectroscopy is sensitive to the conformational state of a molecule. nih.gov In this compound, a key conformational feature is the potential for intramolecular hydrogen bonding between the hydroxyl group at C-6 and the carbonyl oxygen of the ester group at C-1. This interaction would restrict the rotation of the ester group and hold the relevant portion of the molecule in a more planar conformation.
This hydrogen bond would manifest in the IR spectrum as a shift of the O-H and C=O stretching bands to lower frequencies (red-shift) compared to a non-hydrogen-bonded analogue. The O-H band would also likely become sharper than an intermolecularly hydrogen-bonded equivalent. By comparing spectra in different solvents (polar vs. non-polar) or by performing temperature-dependent studies, the strength and nature of this intramolecular interaction can be investigated. Such conformational preferences, identified through spectroscopic signatures, are critical for understanding the molecule's chemical reactivity and potential biological interactions. americanpharmaceuticalreview.comresearchgate.net
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. In the case of this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition of C₁₂H₉FO₃.
The fragmentation of an aromatic ester like this compound under electron ionization (EI) would be expected to follow predictable pathways. whitman.edulibretexts.org The stability of the aromatic system generally ensures that the molecular ion peak is prominent. libretexts.org Key fragmentation processes for esters include α-cleavage and McLafferty rearrangement. whitman.eduyoutube.com For aromatic esters specifically, cleavage of the bonds adjacent to the carbonyl group is a common fragmentation route. whitman.edu
The expected primary fragmentation would likely involve the loss of the methoxy (B1213986) group (·OCH₃) from the ester functionality, leading to the formation of a stable acylium cation. Another possibility is the loss of the entire methoxycarbonyl group (·COOCH₃). The presence of the hydroxyl and fluoro substituents on the naphthalene ring would also influence the fragmentation, potentially leading to characteristic neutral losses.
A representative, though hypothetical, summary of key mass spectrometric data points is presented below.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Description | Predicted m/z | Notes |
| Molecular Ion [M]⁺ | 220.0532 | Corresponds to the exact mass of C₁₂H₉FO₃. |
| Loss of methoxy radical (·OCH₃) | 189.0451 | Results in a stable acylium ion, often a base peak. |
| Loss of formaldehyde (B43269) (CH₂O) from [M]⁺ | 190.0403 | A potential rearrangement and fragmentation pathway. |
| Loss of carbon monoxide (CO) from [M-OCH₃]⁺ | 161.0496 | A common subsequent fragmentation of the acylium ion. |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. rsc.org This technique would provide unequivocal proof of the connectivity and stereochemistry of this compound, assuming a suitable single crystal can be obtained.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then mathematically deconstructed to generate an electron density map, from which the positions of the atoms can be precisely located.
For this compound, the crystallographic data would confirm the planarity of the naphthalene ring system. It would also provide precise measurements for all bond lengths and angles, including the C-F, C-O, and C=O bonds. Furthermore, the analysis would reveal the conformation of the methyl ester group relative to the aromatic ring and detail the intermolecular interactions, such as hydrogen bonding from the hydroxyl group and potential π-π stacking of the naphthalene rings, which govern the crystal packing. While no specific crystal structure for this compound is publicly available, a hypothetical dataset for a related naphthoic acid derivative illustrates the type of information obtained. eurjchem.com
Below is an interactive table presenting hypothetical, yet representative, crystallographic data that one might expect for a compound of this nature.
Interactive Data Table: Representative Crystallographic Data for a Naphthoate Derivative
| Parameter | Illustrative Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.916 | Unit cell dimension along the a-axis. eurjchem.com |
| b (Å) | 9.705 | Unit cell dimension along the b-axis. eurjchem.com |
| c (Å) | 17.738 | Unit cell dimension along the c-axis. eurjchem.com |
| β (°) | 89.74 | The angle of the unit cell. eurjchem.com |
| Volume (ų) | 1533.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Computational Chemistry and Theoretical Insights into Methyl 5 Fluoro 6 Hydroxy 1 Naphthoate
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT calculations are a powerful tool for understanding the intrinsic properties of a molecule. For Methyl 5-fluoro-6-hydroxy-1-naphthoate, such calculations would provide fundamental insights into its behavior at the electronic level.
Elucidation of Electronic Structure and Frontier Molecular Orbitals
A critical aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, DFT studies would map the electron density distribution of these orbitals across the naphthoate core and its substituents. This would reveal how the fluorine, hydroxyl, and methyl ester groups influence the electronic landscape of the molecule.
Interactive Table: Hypothetical Frontier Molecular Orbital Data No experimental or calculated data is available. The following is a representative table of what such data would look like.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Prediction of Spectroscopic Parameters
DFT methods are routinely used to predict spectroscopic data, which can be invaluable for the characterization of new compounds. Theoretical calculations of NMR chemical shifts (¹H, ¹³C), infrared vibrational frequencies, and UV-Vis electronic transitions would provide a theoretical spectrum that could be compared with experimental data to confirm the structure of this compound.
Molecular Modeling and Dynamics Simulations
Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations can offer insights into the dynamic behavior of the molecule and its interactions with other molecules.
Investigation of Ligand-Receptor Interactions and Binding Affinities
If this compound were to be investigated as a potential ligand for a biological target, molecular docking and molecular dynamics simulations would be employed. These methods would predict the preferred binding pose of the molecule within the active site of a receptor and estimate the binding affinity. Such studies are fundamental in drug discovery for identifying potential therapeutic agents.
Assessment of Molecular Conformation and Stability in Solution
The conformation of a molecule can significantly impact its properties and biological activity. Molecular dynamics simulations in an explicit solvent environment would allow for the study of the conformational flexibility of this compound. These simulations would reveal the most stable conformations in solution and provide information on the dynamics of intramolecular hydrogen bonding and the rotational freedom of the ester group.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in public literature, the principles can be extrapolated from studies on structurally related naphthoquinone derivatives. researchgate.netbrieflands.com These studies are crucial for predicting the bioactivity of new derivatives and guiding the synthesis of more potent compounds. mdpi.comnih.gov
Correlation of Structural Features with Biological Activities
QSAR analyses on naphthoquinone derivatives have revealed that their biological activities, including anticancer and antimicrobial effects, are largely dependent on their physicochemical properties and structural features. researchgate.netresearchgate.net These models mathematically correlate descriptors of the chemical structure with observed biological responses. brieflands.com The goal is to predict the activity of new derivatives and understand the chemical-biological interactions at a molecular level. researchgate.net
Key structural and electronic descriptors that are often found to correlate with the bioactivity of naphthoquinone derivatives include:
Hydrophobicity: This is often a critical factor, influencing how a molecule interacts with biological membranes and hydrophobic pockets of target proteins. researchgate.net
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges influence the molecule's reactivity and ability to participate in redox cycling, a key mechanism for many naphthoquinones. mdpi.com
Steric and Topological Descriptors: Molecular weight, volume, and shape indices play a role in the molecule's fit within a receptor or enzyme active site.
Substituent Effects: The nature and position of substituents on the naphthoquinone scaffold significantly modulate physicochemical properties and, consequently, biological activity. mdpi.com For instance, the presence of electron-withdrawing or electron-donating groups can alter the redox potential of the quinone system. nih.govresearchgate.net Similarly, groups capable of hydrogen bonding can enhance interaction with biological targets. mdpi.com
Interactive Data Table: Key Descriptors in QSAR Models for Naphthoquinone Derivatives
| Descriptor Category | Specific Descriptor | General Correlation with Biological Activity | Reference |
| Electronic | HOMO/LUMO Energy | Influences redox potential and reactivity. | mdpi.com |
| Dipole Moment | Affects polarity and interactions with biological targets. | mdpi.com | |
| Atomic Charges | Determines sites for electrostatic interactions. | mdpi.com | |
| Hydrophobicity | LogP | Often shows a parabolic relationship with activity. | researchgate.net |
| Topological | Molecular Connectivity Indices | Relates to the size and branching of the molecule. | researchgate.net |
| Steric/3D | Molecular Volume/Surface Area | Governs the fit into binding sites. | mdpi.comnih.gov |
| Steric Fields (CoMFA) | Favorable or unfavorable steric bulk in specific regions. | mdpi.comnih.gov | |
| Substituent Effects | Hydrogen Bond Donors/Acceptors | Enhances binding affinity to target proteins. | mdpi.com |
| Electron-withdrawing/donating groups | Modulates the redox properties of the quinone ring. | nih.govresearchgate.net |
Rationalizing the Impact of Fluorine and Hydroxyl Substituents on Bioactivity
The presence and position of fluorine and hydroxyl groups are known to have a profound impact on the pharmacological profile of a molecule. tandfonline.comhyphadiscovery.com In this compound, these two substituents are expected to synergistically or individually influence its interactions with biological targets.
Impact of the Fluorine Substituent:
The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to enhance a drug's properties. tandfonline.comnih.gov Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, fluorine can exert significant electronic effects with minimal steric hindrance. tandfonline.com Key impacts include:
Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. tandfonline.com Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the molecule's half-life and bioavailability.
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic targets. benthamscience.comnih.gov
Receptor Binding Affinity: The strong electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and change the molecule's electrostatic potential. mdpi.com This can lead to new, favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a target protein's binding pocket, potentially increasing binding affinity and potency. nih.govmdpi.com For instance, fluorine atoms have been shown to interact with the carbonyl carbon of amino acid backbones in active sites. mdpi.com
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, sometimes locking it into a more biologically active shape.
Impact of the Hydroxyl Substituent:
The hydroxyl (-OH) group is a versatile functional group that plays a critical role in drug-receptor interactions. nih.govreachemchemicals.com Its primary contributions to bioactivity are:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar residues (e.g., aspartate, glycine) in a binding site. researchgate.net These interactions are crucial for anchoring the ligand to its target and contribute significantly to binding affinity. acs.org
Solubility and Pharmacokinetics: As a polar group, the hydroxyl functional group generally increases the water solubility of a compound. nih.gov This can be critical for drug formulation and administration, although it can also lead to faster elimination from the body. The position of the hydroxyl group can significantly affect lipophilicity and metabolic processing. researchgate.net
Modulation of Activity: The introduction of a hydroxyl group can dramatically alter the pharmacological profile of a molecule. nih.gov In some cases, hydroxylated metabolites of drugs exhibit higher affinity for their target receptors than the parent compound. nih.gov The position of the hydroxyl group is critical, as an incompatible placement can lead to a high desolvation penalty, reducing binding affinity. researchgate.netacs.org Studies on other naphthoquinones have shown that hydroxylation, particularly at the C-5 position, can be crucial for activity. mdpi.com
In this compound, the interplay between the electron-withdrawing fluorine and the hydrogen-bonding hydroxyl group likely creates a unique electronic and interactive profile on the naphthalene (B1677914) ring, which is fundamental to its specific biological activity.
Interactive Data Table: Influence of Fluorine and Hydroxyl Groups on Bioactivity
| Substituent | Property Influenced | Effect on Bioactivity | Reference(s) |
| Fluorine (-F) | Metabolic Stability | Increases resistance to oxidative metabolism, enhancing half-life. | tandfonline.comnih.gov |
| Lipophilicity | Increases, potentially improving membrane permeability. | benthamscience.comnih.gov | |
| Binding Affinity | Can increase affinity through new electrostatic/dipole interactions. | mdpi.com | |
| pKa Modulation | Alters acidity of nearby groups, affecting ionization and binding. | mdpi.com | |
| Hydroxyl (-OH) | Hydrogen Bonding | Acts as H-bond donor/acceptor, anchoring ligand to target. | researchgate.netacs.org |
| Solubility | Increases aqueous solubility, affecting pharmacokinetics. | nih.gov | |
| Receptor Affinity | Can significantly increase or decrease affinity depending on position. | researchgate.net | |
| Metabolic Site | Can be a site for Phase II conjugation reactions, aiding elimination. | nih.gov |
Future Perspectives and Emerging Applications
Rational Design of Novel Pharmaceutical Leads Based on Fluorinated Hydroxynaphthoate (B12740854) Scaffolds
The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance pharmacological profiles. mdpi.com The fluorinated hydroxynaphthoate scaffold, exemplified by Methyl 5-fluoro-6-hydroxy-1-naphthoate, serves as a prime foundation for the rational design of new pharmaceutical leads. The presence of a fluorine atom can significantly alter a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. mdpi.comresearchgate.net
Introducing fluorine can lead to improved potency and a longer half-life, as the carbon-fluorine bond is more stable than a carbon-hydrogen bond. nih.gov This increased stability can make drug candidates more resistant to metabolic degradation. mdpi.com Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups and lead to more favorable interactions with biological targets. researchgate.net The strategic placement of fluorine on the naphthoate ring allows for fine-tuning of these properties, enabling chemists to design molecules with optimized therapeutic potential. researchgate.net Researchers are increasingly using such fluorinated building blocks to develop novel drugs, with approximately 25% of pharmaceuticals containing fluorine by 2011, a significant increase from just 2% in 1970. nih.gov The development of new metal-mediated techniques and deoxyfluorination reagents allows for the precise and efficient introduction of fluorine into complex molecules like this compound, even at late stages of synthesis. nih.gov
| Property Enhanced by Fluorination | Impact on Pharmaceutical Lead Design | Supporting Evidence |
| Metabolic Stability | Increases the drug's half-life by making it more resistant to metabolic breakdown. mdpi.com | The C-F bond is stronger than the C-H bond, reducing susceptibility to enzymatic degradation. nih.gov |
| Binding Affinity | Can enhance the interaction between the drug and its target protein, leading to higher potency. researchgate.net | Fluorine's electronegativity can create favorable electrostatic interactions within the protein's binding pocket. researchgate.net |
| Lipophilicity & Permeability | Judicious use of fluorine can increase lipophilicity, improving the drug's ability to cross cell membranes. nih.gov | Moderate lipophilicity is crucial for passive transport across lipid membranes. nih.gov |
| pKa Modulation | The electron-withdrawing nature of fluorine can alter the acidity of nearby protons, affecting ionization state and target interaction. | The high polarity of the C-F bond influences the pKa of organofluorine compounds. researchgate.net |
Exploration in Advanced Materials Science and Agricultural Chemistry
Beyond pharmaceuticals, the structural features of this compound and related fluorinated naphthoates present opportunities in materials science and agricultural chemistry.
Advanced Materials Science: In materials science, naphthoate esters are recognized as valuable monomers for creating high-performance polymers, such as liquid crystal polyesters, known for their thermal resistance and mechanical strength. The incorporation of fluorine into polymer backbones, as could be achieved using a monomer like this compound, can further enhance these properties. chemimpex.com Fluorinated polymers often exhibit improved chemical resistance, thermal stability, and unique surface properties. chemimpex.com These characteristics make them suitable for specialized applications in electronics, aerospace, and protective coatings.
Agricultural Chemistry: The agrochemical industry has seen significant advancements through the use of organofluorine compounds. nih.gov Approximately half of all marketed agrochemicals are fluorinated, a testament to fluorine's ability to enhance biological activity. nih.gov Fluorinated compounds are used to develop more effective and selective herbicides, fungicides, and insecticides. nih.govresearchgate.net The introduction of fluorine can increase the stability and efficacy of these agents, potentially leading to lower application rates and reduced environmental impact. researchgate.netnumberanalytics.com The fluorinated hydroxynaphthoate scaffold could be explored for developing new agrochemicals with novel modes of action or improved environmental profiles. researchgate.netnih.gov For instance, fluorinated sulphonamide compounds have been shown to be effective in controlling harmful nematodes without negatively affecting crops. nih.gov
| Field | Potential Application of Fluorinated Hydroxynaphthoate Scaffolds | Key Benefits |
| Materials Science | Monomers for high-performance polymers (e.g., liquid crystal polyesters). | Enhanced thermal stability, chemical resistance, and specific surface properties. chemimpex.com |
| Agricultural Chemistry | Building block for novel herbicides, fungicides, or insecticides. nih.govresearchgate.net | Increased efficacy, stability, and selectivity, potentially reducing environmental footprint. researchgate.netnumberanalytics.com |
Development of Sustainable and Environmentally Benign Synthetic Routes
The increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing chemical compounds. researchgate.net For a molecule like this compound, future research will likely prioritize environmentally benign synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.net
Traditional fluorination methods often rely on harsh and toxic reagents. researchgate.net Modern approaches, however, are shifting towards milder and more selective techniques. researchgate.net The use of microwave-assisted synthesis, for example, can significantly accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.netmdpi.com Researchers are also exploring the use of solid-supported catalysts and enzymatic processes, which can offer high selectivity and be more environmentally friendly. researchgate.netresearchgate.net A chemo-enzymatic pathway has been successfully used to synthesize a related compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, at a gram scale using a simple filtration for purification, highlighting the potential of biocatalysis in this area. researchgate.net Developing such sustainable routes is crucial for the large-scale production of this compound for its potential applications. researchgate.net
Translational Research: Bridging Basic Science to Pre-clinical Applications
Translational research aims to bridge the gap between fundamental scientific discoveries and their practical application in a pre-clinical setting. For this compound, this involves leveraging the basic understanding of its chemical properties to guide its development as a potential therapeutic agent.
The initial step involves in-depth characterization of the molecule's structure-activity relationship (SAR). By synthesizing and testing a library of related fluorinated hydroxynaphthoate analogs, researchers can identify the key structural features responsible for a desired biological effect. This basic research provides the foundation for selecting the most promising candidates for further investigation.
Once a lead compound is identified, pre-clinical studies would assess its efficacy and behavior in biological systems. This includes in vitro testing in cell cultures and subsequent in vivo studies in animal models to evaluate its therapeutic potential for specific diseases. The incorporation of a fluorine-18 (B77423) (¹⁸F) isotope would also enable the use of Positron Emission Tomography (PET) imaging, a highly sensitive technique to study the drug's distribution and target engagement in real-time during these pre-clinical phases. mdpi.comnih.gov
Interdisciplinary Approaches for Comprehensive Mechanistic Understanding
A complete understanding of how this compound functions at a molecular level requires a collaborative, interdisciplinary approach. Combining insights from various scientific fields can provide a holistic view of its mechanism of action.
Computational Chemistry: Molecular modeling and simulations can predict how the compound docks into the binding site of a target protein. This can help elucidate the specific interactions—such as hydrogen bonds or hydrophobic interactions—that are critical for its biological activity.
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of the compound bound to its biological target. This provides direct visual evidence of the binding mode and can confirm the predictions made by computational models.
Chemical Biology: The development of chemical probes based on the this compound scaffold allows researchers to study its effects within a complex biological environment, such as living cells. These probes can help identify the compound's targets and elucidate the downstream effects of its action.
By integrating these diverse approaches, scientists can build a comprehensive picture of the compound's journey from chemical structure to biological function, accelerating its potential translation into future applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-fluoro-6-hydroxy-1-naphthoate, and how can purity be validated?
- Methodology : Optimize synthesis via esterification of 5-fluoro-6-hydroxy-1-naphthoic acid using methanol under acid catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 254 nm). Validate purity ≥98% using calibration curves and retention time alignment with reference standards .
- Key Considerations : Address potential side reactions (e.g., over-esterification) by controlling reaction temperature and catalyst concentration.
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Conduct stability assays via accelerated degradation studies (40°C/75% RH for 6 months) and compare HPLC profiles pre- and post-storage to detect decomposition products .
Q. What physicochemical properties are critical for characterizing this compound?
- Methodology : Determine melting point (DSC), solubility (shake-flask method in polar/nonpolar solvents), and logP (octanol-water partition coefficient) via reverse-phase HPLC. Compare experimental values with computational predictions (e.g., ChemAxon or ACD/Labs) to identify discrepancies .
Advanced Research Questions
Q. How to design in vivo toxicity studies for this compound, considering species-specific metabolic pathways?
- Methodology :
- Animal Models : Use rodents (rats/mice) for acute toxicity (OECD 423) and subchronic exposure (90-day OECD 408). Include controls for naphthalene derivatives’ known hepatotoxicity .
- Endpoints : Monitor hepatic enzymes (ALT, AST), renal function (creatinine, BUN), and histopathology.
- Bias Mitigation : Randomize dose groups and blind histopathology assessments using tools from Table C-6/C-7 (risk of bias questionnaires) .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?
- Methodology :
- Meta-Analysis : Aggregate data from PubMed, TOXCENTER, and grey literature using search strings targeting "naphthalene derivatives + toxicity + species" (Table B-2/B-3) .
- Mechanistic Studies : Compare metabolic activation (e.g., CYP450 isoforms in liver microsomes) across species. Use LC-MS to identify reactive metabolites (e.g., epoxides) that may explain disparities .
Q. How to assess environmental persistence and bioaccumulation potential of this compound?
- Methodology :
- Degradation Studies : Conduct hydrolysis (pH 4–9), photolysis (UV-Vis), and biodegradation (OECD 301F) tests. Monitor degradation products via GC-MS.
- Partitioning : Estimate soil adsorption (Koc) using batch equilibrium methods and bioaccumulation factors (BCF) in aquatic models (e.g., zebrafish) .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to cytochrome P450 or nuclear receptors. Validate predictions with SPR (surface plasmon resonance) binding assays.
- QSAR Modeling : Build models with descriptors like polar surface area and H-bond donors to predict ADMET properties .
Data Analysis and Reproducibility
Q. How to address variability in experimental outcomes across laboratories?
- Methodology :
- Standardization : Adopt SOPs for synthesis, dosing, and analytical protocols (e.g., FDA or OECD guidelines).
- Inter-Lab Studies : Share reference samples and conduct round-robin testing to quantify inter-lab variability .
Q. What criteria prioritize studies for systematic reviews of this compound’s toxicology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
